molecular formula C19H18BrNO2 B12343106 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol

6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol

Katalognummer: B12343106
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: ONJBWLMSGHKYBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C19H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-ol structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol typically involves multiple steps, including bromination, amination, and methylation reactions. One common method involves the bromination of naphthalen-2-ol, followed by the introduction of the methoxyphenylmethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2-naphthol: Similar in structure but lacks the methoxyphenylmethylamino group.

    3-Bromo-2-methoxyphenylamine: Contains the methoxyphenylamine group but lacks the naphthalen-2-ol structure.

    2-Methoxy-6-bromonaphthalene: Similar naphthalene structure but different substitution pattern.

Uniqueness

6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C19H18BrNO2

Molekulargewicht

372.3 g/mol

IUPAC-Name

6-bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol

InChI

InChI=1S/C19H18BrNO2/c1-23-19-5-3-2-4-14(19)11-21-12-16-8-15-9-17(20)7-6-13(15)10-18(16)22/h2-10,21-22H,11-12H2,1H3

InChI-Schlüssel

ONJBWLMSGHKYBP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNCC2=C(C=C3C=CC(=CC3=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.